molecular formula C7H8ClN B1583412 2-Chloro-5-methylaniline CAS No. 95-81-8

2-Chloro-5-methylaniline

Cat. No. B1583412
CAS RN: 95-81-8
M. Wt: 141.6 g/mol
InChI Key: HPSCXFOQUFPEPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it . The positions of these substituents on the benzene ring can be inferred from the name of the compound: the “2-Chloro-” indicates that the chlorine atom is attached to the second carbon atom in the ring, and the “5-methyl-” indicates that the methyl group is attached to the fifth carbon atom .


Physical And Chemical Properties Analysis

2-Chloro-5-methylaniline has a density of 1.2±0.1 g/cm3, a boiling point of 229.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 107.2±0.0 °C . The compound has a molar refractivity of 40.2±0.3 cm3, and it accepts 1 hydrogen bond and donates 2 .

Scientific Research Applications

  • Vibrational Spectroscopy Studies : Research by Karabacak, Karagöz, and Kurt (2008) focused on the experimental and theoretical vibrational spectra of 2-Chloro-5-methylaniline. They used techniques like FT-IR and FT-Raman spectroscopy to analyze the molecular structure and vibrational modes of the compound, providing valuable insights for chemical analysis and material science applications (Karabacak, Karagöz, & Kurt, 2008).

  • Synthesis and Antioxidant Activity : A study by Topçu, Ozen, Bal, and Taş (2021) investigated the synthesis of novel compounds using 2-Chloro-5-methylaniline. They evaluated the antioxidant and antiradical activities of these compounds, indicating potential applications in pharmaceuticals and biochemistry (Topçu, Ozen, Bal, & Taş, 2021).

  • Spectroscopy and Structural Analysis : Arjunan and Mohan (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectral analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Their work contributes to a deeper understanding of the compound's structure, assisting in chemical synthesis and molecular design (Arjunan & Mohan, 2009).

  • Chemical Synthesis Methods : Zhang Qian-cheng (2009) explored the synthesis process of 2-Chloro-6-methylaniline. The study proposes a new method for its preparation, highlighting the compound's significance in industrial chemical synthesis (Zhang Qian-cheng, 2009).

  • Analytical Chemistry Applications : Cui Ling (2010) developed a high-performance liquid chromatography method for detecting 2-chloro-6-methylaniline. This method is crucial for analyzing the compound in various samples, proving its importance in environmental and analytical chemistry (Cui Ling, 2010).

  • Environmental Monitoring : Wegman and Korte (1981) reported the presence of 2- and 4-methylaniline, including chloro derivatives, in Dutch rivers. This study underscores the importance of monitoring these compounds in environmental studies (Wegman & Korte, 1981).

Safety And Hazards

2-Chloro-5-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-chloro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCXFOQUFPEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074554
Record name 2-Chloro-5-methylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylaniline

CAS RN

95-81-8
Record name 2-Chloro-5-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-m-toluidine
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Record name 2-Chloro-5-methylbenzenamine
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Record name 6-chloro-m-toluidine
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Record name 6-CHLORO-M-TOLUIDINE
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Synthesis routes and methods I

Procedure details

514 Parts of 4-chloro-3-nitro-toluene and 300 parts of water were reacted in the same manner as described in Example 1 at from 90° to 95°C with 1446 parts of a 36% aqueous sodium hydrogen sulfide solution while stirring. Then, the 4-chloro-3-amino-toluene which had formed as by-product was eliminated by steam distillation. After cooling to 20° - 30°C, 1,210 parts of sodium sulfite (Na2SO3 . 7 H2O) and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 10° to 12°C within from 2 to 3 hours with 565 parts of a 30% hydrochloric acid while stirring. For better separation of the phases, the mixture was heated at 25°C and the mother liquor was stirred with 174 parts of xylene. The 4-methyl-2-amino-thiophenol was isolated from the organic phase by vacuum distillation.
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Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-methyl-2-nitrobenzene (10.0 g, 0.058 mol) in methanol (50 mL), iron powder (3.0 g, 0.055 mol) and conc. HCl (10 mL) were added. The reaction mixture was stirred at RT for 2 h. The reaction mixture was diluted with water and basified with NaHCO3 solution and extracted with DCM. The organic layer was separated and dried over anhydrous sodium sulphate and concentrated to afford 5.0 g of the desired compound. 1HNMR (CDCl3): δ 2.23 (s, 3H), 3.94 (s, 2H), 6.50 (d, J=7.8 Hz, 1H), 6.57 (s, 1H), 7.10 (d, J=7.8 Hz, 1H); MS [M+H]+: 142.25.
Quantity
10 g
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10 mL
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50 mL
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methylaniline
Reactant of Route 2
2-Chloro-5-methylaniline
Reactant of Route 3
2-Chloro-5-methylaniline
Reactant of Route 4
2-Chloro-5-methylaniline
Reactant of Route 5
2-Chloro-5-methylaniline
Reactant of Route 6
2-Chloro-5-methylaniline

Citations

For This Compound
75
Citations
M Karabacak, D Karagöz, M Kurt - Journal of Molecular Structure, 2008 - Elsevier
… In this work, the experimental and theoretical vibrational spectra of 2-chloro-5-methylaniline (2Cl5MA, C 7 H 8 NCl) were studied. FT-IR and FT-Raman spectra of 2Cl5MA in the liquid …
Number of citations: 75 www.sciencedirect.com
M Karabacak, D Karagöz, M Kurt - 2009 - openaccess.ahievran.edu.tr
Erratum to “Experimental (FT-IR and FT-Raman spectra) and theoretical (ab initio HF, DFT) study of 2-chloro-5-methylaniline” … Erratum to ‘‘Experimental (FT-IR and FT-Raman …
Number of citations: 1 openaccess.ahievran.edu.tr
E Townley, I Perez, P Kabasakalian - Analytical Chemistry, 1970 - ACS Publications
GLC resolution of the related disubstituted benzenes have been reported: ortho-, meta-, and/wa-chloroanilines (1) and methylanilines (2). However, these separations have been …
Number of citations: 3 pubs.acs.org
M Govindaraju, P Vennila - Indian Journal of Chemistry-Section A …, 2020 - op.niscpr.res.in
… The FT-IR, FT-Raman and DFT calculations of 2-chloro5-methylaniline and 2-chloro-4-methylanilne were reported by Karabacak and co-workers7, 8. From the literature, it is clear that, …
Number of citations: 12 op.niscpr.res.in
BT Gowda, S Foro, U Chaithanya - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C11H12ClNO3, the conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom. The amide and carboxyl C=O groups are syn to …
Number of citations: 1 scripts.iucr.org
CS RONDESTVEDT Jr, TA JOHNSON - Synthesis, 1977 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 4 www.thieme-connect.com
MJ Tanga, JE Bupp - The Journal of Organic Chemistry, 1993 - ACS Publications
… for the synthesis of 10-methylBeA (Scheme I), 2-chloro-5-methylbenzaIdehyde (2), was prepared according to the procedure of Jolad and Rajagopal from 2-chloro-5-methylaniline.10 *…
Number of citations: 13 pubs.acs.org
JH Yen, KH Lin, YS Wang - Ecotoxicology and Environmental Safety, 2002 - Elsevier
The acute lethal toxicity of environment pollutants including chlorophenol, haloalkane, quinone, and substituted nitrobenzene (ie, nitrophenol, nitrobenzene, nitrotoluene, and aniline) …
Number of citations: 93 www.sciencedirect.com
N Yoshimi, S Sugie, H Iwata, K Niwa, H Mori… - Mutation Research …, 1988 - Elsevier
The genotoxicity of a variety of aniline derivatives was examined by a DNA repair test with rat hepatocytes. Out of 37 aniline derivatives, 6 chemicals, ie, 2,4,6-trimethylaniline (mesidine)…
Number of citations: 46 www.sciencedirect.com
W Mossi, AJ Klaus, P Rys - Helvetica chimica acta, 1992 - Wiley Online Library
The cyclopalladation of two different types of aniline derivatives is described: the acetylated anilines N‐(3‐methylphenyl)acetamide (2a), 3‐(acetylamino)‐4‐chlorobenzoic acid (2c), …
Number of citations: 13 onlinelibrary.wiley.com

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